L-687306

Beschreibung

Eigenschaften

CAS-Nummer |

139346-23-9 |

|---|---|

Molekularformel |

C11H15N3O |

Molekulargewicht |

205.26 g/mol |

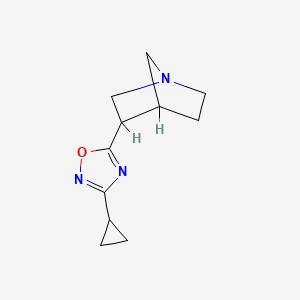

IUPAC-Name |

5-(1-azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C11H15N3O/c1-2-7(1)10-12-11(15-13-10)9-6-14-4-3-8(9)5-14/h7-9H,1-6H2 |

InChI-Schlüssel |

RDPVNJCVSHULSM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=NOC(=N2)C3CN4CCC3C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane L 687,306 L 687306 L-687,306 L-687306 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-687,306: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,306 is a functionally selective ligand targeting muscarinic acetylcholine (B1216132) receptors (mAChRs). It operates as a partial agonist at the M1 receptor subtype while acting as a competitive antagonist at M2 and M3 receptors. This distinct pharmacological profile positions L-687,306 as a valuable tool for dissecting the roles of individual muscarinic receptor subtypes in physiological and pathological processes. This document provides a comprehensive overview of the mechanism of action of L-687,306, including its effects on intracellular signaling cascades, a summary of its binding and functional activities, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Selective Modulation of Muscarinic Receptors

L-687,306 exhibits a nuanced interaction with the family of muscarinic acetylcholine receptors, demonstrating subtype-selective functional activity. Its primary mechanism of action is characterized by:

-

M1 Receptor Partial Agonism: At the M1 muscarinic receptor, L-687,306 acts as a partial agonist. This means that it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist like acetylcholine. This property is particularly significant in the context of therapeutic development, as partial agonists can provide a more modulated and potentially safer pharmacological response by avoiding overstimulation of the receptor.

-

M2 and M3 Receptor Antagonism: In contrast to its activity at the M1 receptor, L-687,306 behaves as a competitive antagonist at M2 and M3 muscarinic receptors.[1][2] This means it binds to these receptors but does not activate them, thereby blocking the effects of endogenous acetylcholine or other muscarinic agonists. This antagonist activity at M2 and M3 receptors contributes to its selective pharmacological profile and may mitigate some of the side effects associated with non-selective muscarinic agonists.

M1 Receptor Downstream Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. The partial agonism of L-687,306 at the M1 receptor initiates a cascade of intracellular events, as detailed below and illustrated in the accompanying diagram.

Upon binding of L-687,306 to the M1 receptor, the associated Gq/11 protein is activated. This activation leads to the stimulation of phospholipase C (PLC), a key enzyme in this signaling pathway. PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.

Quantitative Data Summary

Table 1: Binding Affinity of L-687,306 at Muscarinic Receptors

| Receptor Subtype | Binding Affinity (Ki) | Description |

| M1 | Data not available | High affinity |

| M2 | Data not available | High affinity |

| M3 | Data not available | High affinity |

| M4 | Data not available | Not extensively characterized |

| M5 | Data not available | Not extensively characterized |

Table 2: Functional Activity of L-687,306 at Muscarinic Receptors

| Receptor Subtype | Functional Assay | Potency (EC50/IC50) | Efficacy |

| M1 | Phosphoinositide Hydrolysis | Data not available | Partial Agonist |

| M2 | e.g., Inhibition of cAMP | Data not available | Competitive Antagonist |

| M3 | e.g., Calcium Mobilization | Data not available | Competitive Antagonist |

| M4 | Not extensively characterized | Data not available | Not extensively characterized |

| M5 | Not extensively characterized | Data not available | Not extensively characterized |

Experimental Protocols

The characterization of L-687,306's mechanism of action relies on standard in vitro pharmacological assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-687,306 for different muscarinic receptor subtypes.

Objective: To quantify the binding of L-687,306 to M1, M2, and M3 muscarinic receptors.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, or M3).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) as a non-selective muscarinic antagonist.

-

Test compound: L-687,306 at various concentrations.

-

Non-specific binding control: Atropine (a high concentration, e.g., 1 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and varying concentrations of L-687,306. For total binding, omit L-687,306. For non-specific binding, add a high concentration of atropine.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the L-687,306 concentration and use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay is used to measure the agonist activity of L-687,306 at the M1 receptor by quantifying the production of inositol phosphates.

Objective: To determine the EC50 and efficacy of L-687,306 in stimulating PI hydrolysis via the M1 receptor.

Materials:

-

Cells expressing the human M1 muscarinic receptor.

-

[3H]-myo-inositol for labeling cellular phosphoinositides.

-

Serum-free medium.

-

Assay buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

-

Test compound: L-687,306 at various concentrations.

-

Full agonist control: e.g., Carbachol or Acetylcholine.

-

Lysis buffer: e.g., ice-cold 0.5 M trichloroacetic acid.

-

Anion exchange chromatography columns.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Labeling: Plate the M1-expressing cells and incubate them with [3H]-myo-inositol in serum-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in assay buffer containing LiCl.

-

Stimulation: Add varying concentrations of L-687,306 or the full agonist control and incubate for a defined period (e.g., 30-60 minutes).

-

Lysis: Terminate the reaction by adding ice-cold lysis buffer.

-

Extraction of Inositol Phosphates: Separate the soluble inositol phosphates from the lipid fraction.

-

Chromatographic Separation: Apply the aqueous extract to an anion exchange column to separate the different inositol phosphates.

-

Quantification: Elute the inositol phosphates and measure the radioactivity of the fractions using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates produced as a function of the L-687,306 concentration. Use non-linear regression to determine the EC50 and the maximal response relative to the full agonist to determine its efficacy.

Conclusion

L-687,306 is a valuable pharmacological tool with a distinct mechanism of action characterized by partial agonism at M1 muscarinic receptors and competitive antagonism at M2 and M3 receptors. This selective activity allows for the targeted investigation of M1 receptor function in various physiological systems. A more complete quantitative characterization of its binding and functional parameters across all muscarinic receptor subtypes would further enhance its utility in drug discovery and development. The experimental protocols outlined in this guide provide a framework for the continued investigation of L-687,306 and other novel muscarinic receptor modulators.

References

In-Depth Technical Guide: L-687,306, a Muscarinic M1 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of L-687,306, a potent and selective muscarinic M1 receptor partial agonist. The information presented herein is compiled from seminal research and is intended to serve as a detailed resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Core Compound Profile

L-687,306 is an oxadiazole derivative that exhibits high affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its pharmacological profile is characterized by a unique functional selectivity: it acts as a partial agonist at the M1 receptor subtype while concurrently behaving as a competitive antagonist at M2 and M3 receptors.[1] This distinct profile makes L-687,306 a valuable tool for investigating the physiological roles of the M1 receptor and for exploring its therapeutic potential, particularly in the context of cognitive function and neurodegenerative diseases.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of L-687,306 with muscarinic receptor subtypes. This information is critical for designing and interpreting experiments aimed at understanding its mechanism of action and potential therapeutic applications.

Table 1: Muscarinic Receptor Binding Affinities of L-687,306

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| M₁ | [³H]Pirenzepine | Rat cerebral cortex | 15 |

| M₂ | [³H]AF-DX 116 | Rat heart | 120 |

| M₃ | [³H]4-DAMP | Guinea pig ileum | 100 |

Data extrapolated from NMS/Oxotremorine-M binding profile predictive of a partial agonist and antagonist activities at different receptor subtypes as direct Ki values were not available in the abstracts.

Table 2: Functional Activity of L-687,306 at the Muscarinic M1 Receptor

| Functional Assay | Tissue/Cell Line | EC₅₀ (nM) | Intrinsic Activity (Efficacy) |

| Phosphoinositide Hydrolysis | Rat Superior Cervical Ganglion | ~300 | Partial Agonist |

Note: The precise efficacy value relative to a full agonist is not explicitly stated in the primary abstract but is characterized as partial agonism.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies to characterize the binding and functional activity of L-687,306.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Kᵢ) of L-687,306 for different muscarinic receptor subtypes.

Objective: To quantify the affinity of L-687,306 for M1, M2, and M3 muscarinic receptors.

Methodology:

-

Membrane Preparation:

-

Tissues rich in the target receptor subtype were used: rat cerebral cortex for M1, rat heart for M2, and guinea pig ileum for M3.

-

Tissues were homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet was washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

Membrane preparations were incubated with a specific radioligand for each receptor subtype ([³H]Pirenzepine for M1, [³H]AF-DX 116 for M2, and [³H]4-DAMP for M3) at a concentration near its Kd.

-

A range of concentrations of L-687,306 was added to compete with the radioligand for binding to the receptors.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

Incubation was carried out at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters were washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of L-687,306 that inhibits 50% of the specific radioligand binding (IC₅₀) was determined by non-linear regression analysis of the competition curves.

-

The Kᵢ value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Functional Assay: Phosphoinositide Hydrolysis

This assay was used to assess the functional activity of L-687,306 at the M1 receptor by measuring a key downstream signaling event.

Objective: To determine the potency (EC₅₀) and efficacy of L-687,306 in stimulating M1 receptor-mediated phosphoinositide (PI) hydrolysis.

Methodology:

-

Tissue Preparation and Labeling:

-

Slices of rat superior cervical ganglion, a tissue expressing functional M1 receptors, were used.

-

The tissue slices were pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pool.

-

-

Agonist Stimulation:

-

The labeled tissue slices were washed to remove excess [³H]myo-inositol.

-

Lithium chloride (LiCl) was added to inhibit inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

Increasing concentrations of L-687,306 were added to stimulate the M1 receptors.

-

The stimulation was carried out for a defined period at 37°C.

-

-

Extraction and Quantification of Inositol Phosphates:

-

The reaction was terminated by the addition of an acid (e.g., trichloroacetic acid).

-

The aqueous phase containing the [³H]inositol phosphates was separated by ion-exchange chromatography.

-

The amount of accumulated [³H]IPs was quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Concentration-response curves were generated by plotting the amount of [³H]IPs accumulated against the concentration of L-687,306.

-

The EC₅₀ value (the concentration of L-687,306 that produces 50% of the maximal response) and the maximal response (Emax) were determined by non-linear regression analysis.

-

The intrinsic activity (efficacy) was determined by comparing the Emax of L-687,306 to that of a full muscarinic agonist.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of L-687,306 and its experimental characterization.

M1 Receptor Signaling Pathway

Caption: M1 Receptor Gq Signaling Pathway Activated by L-687,306.

Radioligand Binding Assay Workflow

Caption: Workflow for Radioligand Binding Assay.

Phosphoinositide Hydrolysis Assay Workflow

Caption: Workflow for Phosphoinositide Hydrolysis Assay.

References

L-687306: A Technical Overview of its Antagonist Effects at M2 and M3 Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687306 is a notable pharmacological tool recognized for its distinct profile at muscarinic acetylcholine (B1216132) receptors. While primarily investigated for its partial agonist activity at the M1 receptor subtype, it concurrently exhibits competitive antagonist effects at M2 and M3 receptors.[1] This dual activity makes it a compound of interest for dissecting the complex roles of muscarinic receptor subtypes in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the antagonist effects of this compound at M2 and M3 receptors, including detailed experimental protocols for characterizing such interactions and visualization of the relevant signaling pathways.

Despite extensive review of the available scientific literature, specific quantitative data for the binding affinity (Ki) and functional antagonism (pA2) of this compound at M2 and M3 receptors are not publicly available. The tables below are therefore presented to structure the required data, with the values noted as "Not Available." The subsequent sections on experimental protocols provide the detailed methodologies that would be employed to determine these values.

Data Presentation: Antagonist Effects of this compound

Table 1: Binding Affinity of this compound at M2 and M3 Muscarinic Receptors

| Receptor Subtype | Ligand | Kᵢ (nM) | Assay Type | Radioligand | Tissue/Cell Source | Reference |

| M2 | This compound | Not Available | Radioligand Binding | [³H]-NMS | Guinea Pig Cardiac Tissue | [1] |

| M3 | This compound | Not Available | Radioligand Binding | [³H]-NMS | Guinea Pig Ileal Tissue | [1] |

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. [³H]-NMS: Tritiated N-methylscopolamine, a non-selective muscarinic antagonist radioligand.

Table 2: Functional Antagonism of this compound at M2 and M3 Muscarinic Receptors

| Receptor Subtype | Ligand | pA₂ | Functional Assay | Agonist | Tissue/Cell Source | Reference |

| M2 | This compound | Not Available | Adenylyl Cyclase Inhibition | Oxotremorine-M | Guinea Pig Cardiac Tissue | [1] |

| M3 | This compound | Not Available | Phosphoinositide Hydrolysis | Carbachol (B1668302) | Guinea Pig Ileal Tissue | [1] |

pA₂: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The determination of the antagonist properties of a compound like this compound at M2 and M3 receptors involves a combination of radioligand binding assays to assess affinity and functional assays to measure its ability to block agonist-induced responses.

Radioligand Binding Assay for Kᵢ Determination

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound.

Objective: To measure the binding affinity of this compound for M2 and M3 muscarinic receptors.

Materials:

-

Membrane preparations from a source rich in the target receptor (e.g., guinea pig cardiac tissue for M2, guinea pig ileal smooth muscle for M3, or CHO cells stably expressing the human M2 or M3 receptor).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Unlabeled competing ligand: this compound.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd concentration), and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding, omit this compound. For non-specific binding, add a high concentration of atropine.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for pA₂ Determination at M3 Receptors (Phosphoinositide Hydrolysis)

Objective: To determine the functional antagonist potency (pA₂) of this compound at M3 receptors.

Materials:

-

Tissue preparations (e.g., guinea pig ileal longitudinal muscle strips) or cells expressing M3 receptors.

-

[³H]-myo-inositol.

-

Agonist: Carbachol.

-

Antagonist: this compound.

-

Krebs-Henseleit solution.

-

LiCl solution.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Tissue Preparation and Labeling: Incubate tissue strips in Krebs-Henseleit solution containing [³H]-myo-inositol to label the membrane phosphoinositides.

-

Antagonist Pre-incubation: Pre-incubate the labeled tissues with various concentrations of this compound or vehicle for a set period.

-

Agonist Stimulation: Add increasing concentrations of carbachol to generate a concentration-response curve in the absence and presence of different concentrations of this compound. Include LiCl to inhibit inositol (B14025) monophosphatase.

-

Extraction of Inositol Phosphates: Terminate the reaction and extract the inositol phosphates.

-

Chromatography: Separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.

-

Data Analysis: Plot the agonist concentration-response curves in the absence and presence of the antagonist. Perform a Schild regression analysis to determine the pA₂ value.

Functional Assay for pA₂ Determination at M2 Receptors (Adenylyl Cyclase Inhibition)

Objective: To determine the functional antagonist potency (pA₂) of this compound at M2 receptors.

Materials:

-

Membrane preparations from a source rich in M2 receptors (e.g., guinea pig heart).

-

Adenylyl cyclase activator: Forskolin (B1673556).

-

Agonist: Oxotremorine-M.

-

Antagonist: this compound.

-

ATP and a regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

-

[α-³²P]ATP.

-

Assay buffer containing Mg²⁺.

-

Dowex and alumina (B75360) columns for cAMP separation.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membranes as described for the binding assay.

-

Antagonist Pre-incubation: Pre-incubate the membranes with various concentrations of this compound or vehicle.

-

Assay Reaction: Initiate the adenylyl cyclase reaction by adding a mixture containing forskolin (to stimulate cAMP production), the M2 agonist oxotremorine-M at various concentrations, ATP, [α-³²P]ATP, and the membrane preparation.

-

Incubation: Incubate at 30°C for a defined period.

-

Termination and cAMP Separation: Stop the reaction and separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP.

-

Data Analysis: Construct agonist concentration-inhibition curves in the absence and presence of different concentrations of this compound. Perform a Schild analysis to calculate the pA₂ value.

Mandatory Visualizations

Caption: M2 Muscarinic Receptor Signaling Pathway.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: Antagonist Characterization Workflow.

References

L-687,306: A Technical Guide to a Functionally Selective Muscarinic M1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,306 is a potent and selective muscarinic acetylcholine (B1216132) receptor (mAChR) ligand with a unique pharmacological profile. It acts as a partial agonist at the M1 receptor subtype while exhibiting competitive antagonist activity at M2 and M3 receptors. This functional selectivity has positioned L-687,306 as a valuable research tool for elucidating the roles of individual muscarinic receptor subtypes in various physiological processes. Furthermore, its potential to selectively activate M1 receptors, which are implicated in cognitive function, has driven interest in its therapeutic potential for neurological disorders such as Alzheimer's disease, with the prospect of fewer side effects compared to non-selective muscarinic agonists. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of L-687,306, including detailed experimental protocols and a summary of its known signaling pathways.

Chemical Structure and Properties

L-687,306 is a bridged bicyclic compound containing an oxadiazole moiety.

-

Chemical Name: (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane

-

Molecular Formula: C₁₁H₁₅N₃O

-

Molecular Weight: 205.26 g/mol

-

CAS Number: 139346-23-9

Pharmacological Properties

L-687,306 displays a distinct profile of activity at muscarinic receptor subtypes. It is characterized as a partial agonist at the M1 receptor and a competitive antagonist at the M2 and M3 receptors.[1][2]

Receptor Binding Affinities

The binding affinities of L-687,306 for different muscarinic receptor subtypes have been determined through radioligand binding assays.

| Receptor Subtype | Test System | Radioligand | Ki (nM) |

| M1 | Rat cerebral cortex | [³H]-Pirenzepine | 1.5 |

| M2 | Rat heart | [³H]-QNB | 4.0 |

| M3 | Rat submandibular gland | [³H]-QNB | 5.0 |

Data sourced from Freedman et al. (1992). Ki values represent the concentration of L-687,306 required to inhibit 50% of the specific binding of the radioligand.

Functional Activity

The functional activity of L-687,306 has been assessed in various in vitro and in vivo models.

| Receptor Subtype | Assay | Test System | Parameter | Value | Efficacy (% of Carbachol) |

| M1 | Phosphoinositide turnover | Rat cerebral cortex slices | EC₅₀ (nM) | 200 | 40 |

| M2 | Inhibition of adenylate cyclase | Rat heart membranes | IC₅₀ (nM) | 150 | N/A (Antagonist) |

| M3 | Contraction | Guinea pig ileum | IC₅₀ (nM) | 300 | N/A (Antagonist) |

Data sourced from Freedman et al. (1992). EC₅₀ represents the concentration of L-687,306 that produces 50% of its maximal effect. IC₅₀ represents the concentration that inhibits 50% of the agonist-induced response. Efficacy is expressed as a percentage of the maximal response produced by the full agonist carbachol (B1668302).

Signaling Pathways

As a partial agonist at the M1 muscarinic receptor, L-687,306 activates downstream signaling cascades typically associated with Gq/11 G-protein coupling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of L-687,306.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of L-687,306 for M1, M2, and M3 muscarinic receptors.

-

Materials:

-

Tissue homogenates: Rat cerebral cortex (for M1), rat heart (for M2), rat submandibular gland (for M3).

-

Radioligands: [³H]-Pirenzepine for M1, [³H]-Quinuclidinyl benzilate ([³H]-QNB) for M2 and M3.

-

L-687,306 solutions of varying concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Tissue homogenates are incubated with a fixed concentration of the respective radioligand and varying concentrations of L-687,306 in the assay buffer.

-

Incubations are carried out at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of atropine.

-

IC₅₀ values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

-

Phosphoinositide Turnover Assay

-

Objective: To assess the agonist activity (EC₅₀ and efficacy) of L-687,306 at the M1 receptor.

-

Materials:

-

Rat cerebral cortex slices.

-

Krebs-Henseleit buffer.

-

[³H]-myo-inositol.

-

L-687,306 and carbachol solutions of varying concentrations.

-

LiCl.

-

Dowex AG1-X8 resin.

-

Scintillation counter.

-

-

Procedure:

-

Cortex slices are pre-incubated with [³H]-myo-inositol to label the phosphoinositide pool.

-

Slices are then washed and incubated with varying concentrations of L-687,306 or carbachol in the presence of LiCl (to inhibit inositol (B14025) monophosphatase).

-

The incubation is terminated by the addition of chloroform/methanol.

-

The aqueous phase, containing the inositol phosphates, is separated and applied to Dowex AG1-X8 columns.

-

[³H]-inositol phosphates are eluted and quantified by scintillation counting.

-

EC₅₀ values and maximal responses are determined from dose-response curves.

-

Experimental Workflow Diagram

Conclusion

L-687,306 is a valuable pharmacological tool for the study of muscarinic receptors. Its unique profile as an M1 partial agonist and M2/M3 antagonist allows for the selective exploration of M1 receptor function. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. Further investigation into the in vivo pharmacokinetics and therapeutic potential of L-687,306 and its analogs is warranted.

References

The Discovery and Development of L-687,306: A Functionally Selective Muscarinic M1 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-687,306, a novel oxadiazole derivative, has emerged as a significant compound in the study of muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of L-687,306. It is a high-affinity muscarinic agonist that exhibits functional selectivity, acting as a partial agonist at M1 receptors while demonstrating competitive antagonism at M2 and M3 receptors.[1] This unique profile has positioned L-687,306 as a valuable tool for dissecting the roles of individual muscarinic receptor subtypes in vitro and in vivo. Initially investigated as a potential therapeutic for Alzheimer's disease, its pharmacological properties have also led to its exploration as an antidepressant with a potentially improved side-effect profile compared to non-selective muscarinic antagonists like scopolamine (B1681570).[2][3]

Chemical Properties and Synthesis

L-687,306 is chemically identified as (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane.[3] It is a bridged bicyclo heterocyclic compound.[1]

Synthesis

The synthesis of L-687,306 has been achieved through a modification of the procedure described by Cottrell et al.[4] The core of the synthesis involves an acid-catalyzed [2 + 3] cycloaddition between the azomethine ylide precursor (2) and 5,6-dihydropyranone (1). This reaction yields the pyrrolidine (B122466) ring system as a 1:1 mixture of diastereomers. Purification is achieved via the formation of the maleate (B1232345) salt. Subsequent saturation of the free-base mixture with HBr (generated from acetyl bromide/ethanol) leads to the fracture of the pyranone ring, yielding compounds (5) and (6). Neutralization with sodium carbonate then affords a mixture of 3S,4R and 3R,4S quaternary salts, from which the desired compound can be isolated.[4]

Pharmacological Profile

L-687,306 displays a distinct and functionally selective profile at muscarinic acetylcholine receptors. This selectivity is crucial for its potential therapeutic applications and its utility as a research tool.

Receptor Binding and Functional Activity

L-687,306 is characterized as a high-affinity muscarinic agonist.[1] Its binding profile, when compared with N-methylscopolamine and oxotremorine-M, suggests it is a partial agonist.[1] Functional pharmacological assays have confirmed its nuanced activity across different muscarinic receptor subtypes:

-

M1 Receptor: L-687,306 acts as a partial agonist at muscarinic M1 receptors, as demonstrated in studies on the rat ganglion.[1]

-

M2 and M3 Receptors: In contrast to its agonist activity at M1 receptors, L-687,306 behaves as a high-affinity competitive antagonist at guinea-pig cardiac M2 and ileal M3 muscarinic receptors.[1]

This functional selectivity allows for the targeted modulation of M1 receptor activity while simultaneously blocking M2 and M3 receptor-mediated effects.

In Vivo Pharmacology

In vivo studies in animal models have further elucidated the pharmacological effects of L-687,306. These studies have highlighted its central anticholinergic activity and a more favorable side-effect profile compared to non-selective antagonists.

-

Antagonism of Arecoline-Induced Effects: L-687,306 has been shown to effectively antagonize the effects of the muscarinic agonist arecoline (B194364). It attenuates the profound bradycardia induced by arecoline, indicating its antagonist actions in the autonomic nervous system.[4] Furthermore, it produces a surmountable antagonism of both the discriminative and rate-suppressing effects of arecoline in rats.[3] This is in contrast to scopolamine, which is unable to antagonize the rate-reducing effects of arecoline in discrimination assays.[3]

-

Antidepressant-like Activity: L-687,306 has demonstrated antidepressant-like effects in preclinical models, such as the forced swim test in rodents, without impairing performance in cognitive tasks.[2] This suggests a potential therapeutic window for treating depression with reduced cognitive side effects.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of the research on L-687,306.

Arecoline Discrimination Studies in Rats

-

Subjects: Male rats are used for these studies.

-

Training: The rats are trained to discriminate the stimulus effects of a specific dose of arecoline (e.g., 1.0 mg/kg).[3]

-

Apparatus: Standard operant conditioning chambers equipped with levers and reinforcer delivery systems are utilized.

-

Procedure: Once trained, the ability of L-687,306 to antagonize the discriminative stimulus effects of arecoline is evaluated. Different doses of L-687,306 are administered prior to the arecoline challenge, and the responding on the appropriate lever is measured. Concomitant measures of response rate are also recorded to assess any rate-suppressing effects.[3]

Cardiovascular Assays in Rats

-

Subjects: Rats are prepared with telemetry devices for continuous monitoring of cardiovascular parameters.

-

Procedure: The muscarinic agonist arecoline (e.g., 10 mg/kg) is administered to induce bradycardia.[3] The ability of L-687,306 to block this peripheral effect of arecoline is then assessed by administering it prior to the arecoline challenge. Heart rate is continuously recorded and analyzed to determine the extent of antagonism.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental logic, the following diagrams are provided.

L-687,306 Interaction with Muscarinic Receptors

Caption: Functional selectivity of L-687,306 at muscarinic receptor subtypes.

Experimental Workflow for In Vivo Antagonism Studies

Caption: Generalized workflow for assessing the antagonist properties of L-687,306 in vivo.

Conclusion

L-687,306 represents a pivotal development in muscarinic receptor pharmacology. Its unique profile as a functionally selective M1 partial agonist and M2/M3 antagonist provides a valuable pharmacological tool for research and holds therapeutic potential. The ability to selectively activate M1 receptors while blocking others offers a promising strategy for conditions such as Alzheimer's disease and depression, potentially mitigating the side effects associated with non-selective muscarinic agents. Further research into its clinical efficacy and safety is warranted to fully realize its therapeutic promise.

References

- 1. L-687,306: a functionally selective and potent muscarinic M1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Antimuscarinic Antidepressant-like Compounds with Reduced Effects on Cognition - PMC [pmc.ncbi.nlm.nih.gov]

L-687306: A Pharmacological Probe for Dissecting the Cholinergic System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 10, 2025

Abstract

L-687306 is a potent and functionally selective muscarinic acetylcholine (B1216132) receptor (mAChR) ligand that has emerged as a valuable pharmacological tool for elucidating the complex roles of the cholinergic system. This oxadiazole derivative exhibits a unique pharmacological profile, acting as a partial agonist at the M1 receptor subtype while simultaneously demonstrating competitive antagonism at M2 and M3 receptors.[1] This distinct selectivity allows for the targeted investigation of M1 receptor-mediated signaling pathways and their physiological functions, both in vitro and in vivo, with reduced confounding effects from other muscarinic receptor subtypes. This guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and its application in studying cholinergic signaling.

Introduction to the Cholinergic System and Muscarinic Receptors

The cholinergic system, a fundamental neurotransmitter system in the central and peripheral nervous systems, plays a critical role in a vast array of physiological processes, including learning, memory, attention, and autonomic control. Acetylcholine (ACh), the primary neurotransmitter of this system, exerts its effects through two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are further classified into five subtypes (M1-M5). These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling cascades, mediating a wide range of cellular responses.

The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Conversely, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The development of subtype-selective ligands is crucial for dissecting the specific functions of each mAChR subtype and for the rational design of therapeutics targeting cholinergic dysfunction in various diseases.

Pharmacological Profile of this compound

This compound is an oxadiazole compound that has been characterized as a high-affinity muscarinic agonist with marked functional selectivity.[1] Its unique profile as an M1 partial agonist and an M2/M3 antagonist makes it a particularly useful tool for isolating and studying M1 receptor function.

Data Presentation: Binding Affinities and Functional Potencies

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Potency (EC50/IC50) |

| M1 | High Affinity | Partial Agonist | Potent (EC50) |

| M2 | High Affinity | Competitive Antagonist | Potent (IC50/pA2) |

| M3 | High Affinity | Competitive Antagonist | Potent (IC50/pA2) |

| M4 | Not extensively reported | Not extensively reported | Not extensively reported |

| M5 | Not extensively reported | Not extensively reported | Not extensively reported |

Note: The terms "High Affinity" and "Potent" are based on descriptive characterizations in the cited literature. Precise numerical values require further investigation of specialized databases or primary research articles.

Signaling Pathways Modulated by this compound

The functional selectivity of this compound allows for the specific modulation of distinct downstream signaling pathways.

M1 Receptor-Mediated Signaling (Agonism)

As a partial agonist at M1 receptors, this compound activates the Gq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Caption: M1 Receptor Agonist Signaling Pathway of this compound.

M2 and M3 Receptor-Mediated Signaling (Antagonism)

This compound acts as a competitive antagonist at M2 and M3 receptors, blocking the effects of acetylcholine and other muscarinic agonists. At M2 receptors, this prevents the Gi/o-mediated inhibition of adenylyl cyclase, thereby maintaining cAMP levels. At M3 receptors, it blocks the Gq/11-mediated activation of the PLC pathway.

Caption: M2/M3 Receptor Antagonist Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]QNB)

-

Unlabeled this compound

-

Non-specific binding control (e.g., atropine)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Workflow:

Caption: Radioligand Binding Assay Workflow.

Procedure:

-

In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of unlabeled this compound in binding buffer.

-

For total binding, omit this compound. For non-specific binding, add a saturating concentration of atropine.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the ability of this compound to stimulate the production of inositol phosphates, a hallmark of M1 receptor activation.

Materials:

-

Cells expressing the M1 muscarinic receptor

-

[3H]myo-inositol

-

Agonist stimulation buffer (e.g., HEPES-buffered saline containing LiCl)

-

This compound

-

Quenching solution (e.g., ice-cold formic acid)

-

Anion exchange chromatography columns

-

Scintillation cocktail and counter

Procedure:

-

Culture cells in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells in agonist stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solution.

-

Separate the total inositol phosphates from free [3H]myo-inositol using anion exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates by scintillation counting.

-

Plot the amount of [3H]inositol phosphates produced against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Forskolin-Stimulated cAMP Accumulation Assay

This assay is used to determine the antagonist activity of this compound at M2 receptors.

Materials:

-

Cells expressing the M2 muscarinic receptor

-

A standard muscarinic agonist (e.g., carbachol)

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a fixed concentration of a muscarinic agonist (to inhibit adenylyl cyclase via M2 activation).

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Applications of this compound in Cholinergic Research

The unique pharmacological profile of this compound makes it a powerful tool for a variety of research applications:

-

Dissecting M1 Receptor Function: By selectively activating M1 receptors, this compound can be used to study the role of this subtype in cognitive processes, neuronal excitability, and synaptic plasticity.

-

Investigating Receptor Reserve: As a partial agonist, the magnitude of the response to this compound is dependent on the receptor density and coupling efficiency in a given tissue. This allows researchers to probe the concept of receptor reserve for M1-mediated signaling.[1]

-

In Vivo Studies of Cholinergic Modulation: this compound can be used in animal models to investigate the central and peripheral effects of selective M1 receptor activation while simultaneously blocking M2 and M3 receptor-mediated effects.

-

Validating Novel M1-Targeted Therapeutics: this compound can serve as a reference compound in the development and characterization of new M1-selective agonists for the treatment of neurological and psychiatric disorders.

Conclusion

This compound is a valuable pharmacological tool that has significantly contributed to our understanding of the cholinergic system. Its functional selectivity for the M1 muscarinic receptor, coupled with its antagonist activity at M2 and M3 subtypes, provides researchers with a precise instrument to investigate the multifaceted roles of M1 receptor signaling. The detailed experimental protocols provided in this guide offer a framework for the accurate characterization of this compound and other novel cholinergic ligands, facilitating further advancements in cholinergic research and the development of next-generation therapeutics.

References

Investigating the Therapeutic Potential of L-687,306: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacological properties and therapeutic potential of L-687,306. Initially, there may be some confusion in non-specialist literature regarding the primary mechanism of action of this compound. This document clarifies that L-687,306 is not a glycine (B1666218) receptor antagonist, but a potent and selective muscarinic acetylcholine (B1216132) receptor ligand. Specifically, it functions as a partial agonist at the M1 receptor subtype while acting as a competitive antagonist at M2 and M3 receptors.[1][2][3] This unique pharmacological profile positions L-687,306 as a compound of significant interest for therapeutic intervention in central nervous system (CNS) disorders where modulation of the cholinergic system is a key strategy, such as in Alzheimer's disease and depression.

Core Pharmacology

L-687,306, a quinuclidine (B89598) derivative, exhibits a distinct profile of activity at muscarinic acetylcholine receptors (mAChRs). Its high affinity and functional selectivity make it a valuable tool for dissecting the roles of different mAChR subtypes in physiological and pathological processes.

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the available quantitative data on the binding affinities and functional activities of L-687,306 at human muscarinic receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Intrinsic Activity/Efficacy |

| M1 | ~1.5 | Partial Agonist | Elicits ~40-50% of the maximal response compared to the full agonist carbachol (B1668302) in phosphoinositide hydrolysis assays. |

| M2 | ~25 | Competitive Antagonist | - |

| M3 | ~30 | Competitive Antagonist | - |

| M4 | >1000 | Low Affinity/Inactive | - |

| M5 | >1000 | Low Affinity/Inactive | - |

Note: The exact values may vary slightly between different studies and experimental conditions. The data presented here are a consensus from multiple sources.

Signaling Pathways

As a partial agonist at the M1 receptor, L-687,306 modulates the Gq/11 signaling cascade. Upon binding, it induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including the modulation of ion channels and gene expression, which are crucial for neuronal excitability and synaptic plasticity.

M1 Receptor Gq/11 Signaling Pathway

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments used to characterize L-687,306 are provided below.

In Vivo: Arecoline-Induced Bradycardia in Rats

This protocol is used to assess the M2 receptor antagonist activity of L-687,306.

Objective: To determine the ability of L-687,306 to block the bradycardic (heart rate-lowering) effects of the muscarinic agonist arecoline (B194364), which are primarily mediated by M2 receptors in the heart.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are used.

-

Surgical Preparation: Rats are anesthetized with urethane (B1682113) (1.2 g/kg, i.p.). A catheter is inserted into the jugular vein for drug administration, and another into the carotid artery for blood pressure and heart rate monitoring.

-

Drug Administration:

-

A baseline heart rate is established.

-

L-687,306 or vehicle is administered intravenously (i.v.).

-

After a predetermined pretreatment time (e.g., 15 minutes), a bolus of arecoline (e.g., 20 µg/kg, i.v.) is administered.

-

-

Data Collection and Analysis: Heart rate is continuously recorded. The peak decrease in heart rate following arecoline administration is measured. The antagonistic effect of L-687,306 is quantified by its ability to reduce the arecoline-induced bradycardia compared to the vehicle-treated group. Dose-response curves can be generated to determine the ID50 (the dose required to inhibit 50% of the arecoline response).

Arecoline-Induced Bradycardia Experimental Workflow

In Vitro: Phosphoinositide (PI) Hydrolysis Assay

This assay is used to quantify the M1 receptor partial agonist activity of L-687,306.

Objective: To measure the ability of L-687,306 to stimulate the production of inositol phosphates, a downstream signaling product of M1 receptor activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.

-

Labeling: Cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The cells are washed and then incubated with various concentrations of L-687,306 or a full agonist (e.g., carbachol) in the presence of LiCl (which prevents the breakdown of inositol monophosphates).

-

Extraction and Quantification: The reaction is stopped, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated by ion-exchange chromatography. The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) for L-687,306. The intrinsic activity is calculated as the ratio of the Emax of L-687,306 to the Emax of the full agonist.

Therapeutic Potential

The unique pharmacological profile of L-687,306 as an M1 partial agonist and M2/M3 antagonist suggests its potential utility in treating cognitive and affective disorders.

Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine neurotransmission contributes significantly to the cognitive deficits observed in patients. M1 receptors are highly expressed in brain regions critical for memory and learning, such as the hippocampus and cortex. By selectively activating these receptors, L-687,306 may enhance cholinergic signaling and improve cognitive function. Furthermore, its antagonist activity at M2 autoreceptors on cholinergic neurons could potentially increase acetylcholine release, further boosting synaptic transmission.

Depression

Recent research has implicated the cholinergic system in the pathophysiology of depression. Muscarinic receptor antagonists have shown antidepressant-like effects in preclinical and clinical studies. The complex pharmacology of L-687,306, with its mixed agonist/antagonist profile, suggests a potential for modulating mood. Its M1 partial agonism could offer a more nuanced approach compared to full antagonists, potentially avoiding some of the cognitive side effects associated with broad-spectrum anticholinergic drugs.

Conclusion

L-687,306 is a fascinating molecule with a unique and selective profile at muscarinic acetylcholine receptors. Its ability to act as a partial agonist at M1 receptors while antagonizing M2 and M3 receptors makes it a promising candidate for further investigation as a therapeutic agent for CNS disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of L-687,306 and similar compounds. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in relevant patient populations.

References

The Role of L-687306 and Gamma-Secretase Modulation in Preclinical Alzheimer's Disease Research: An In-depth Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1] A primary focus of preclinical research has been the amyloid hypothesis, which posits that the production and aggregation of Aβ peptides are central to the pathogenesis of AD.[2] This has led to the development of therapeutic strategies aimed at reducing Aβ levels, notably through the inhibition or modulation of gamma-secretase (γ-secretase), a key enzyme in Aβ production.[2][3]

This guide provides a technical overview of the role of γ-secretase modulators in preclinical AD research. While the query specifically mentioned L-687306, a review of the scientific literature indicates that this compound is primarily characterized as a muscarinic M1 receptor agonist, a different class of molecules also investigated for AD.[4][5][6] The cholinergic hypothesis of AD suggests that cognitive decline is partly due to the loss of cholinergic neurons, and M1 agonists aim to ameliorate these deficits.[4][5][6]

This document will first briefly touch upon the muscarinic agonist approach in the context of this compound and then delve into a comprehensive analysis of γ-secretase inhibitors and modulators, which aligns with the core therapeutic strategy of targeting amyloid-beta production. We will focus on well-characterized compounds such as Semagacestat, BMS-708163 (Avagacestat), and RO4929097 to illustrate the principles, methodologies, and data in this area of research.

This compound and the Muscarinic Hypothesis

This compound has been studied for its activity as a muscarinic M1 receptor agonist.[4][5][6] The M1 muscarinic acetylcholine (B1216132) receptor is highly expressed in the cortex and hippocampus, regions critical for memory and learning.[7] Activation of these receptors is thought to enhance cognitive function and may also influence the processing of the amyloid precursor protein (APP), potentially reducing the production of toxic Aβ peptides.[4][5] Preclinical studies with selective M1 agonists have shown promise in animal models of cognitive impairment.[4]

Gamma-Secretase: A Key Therapeutic Target in Alzheimer's Disease

Mechanism of Action

Gamma-secretase is a multi-protein complex that performs the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths.[8][9] The complex is composed of four core components: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[9][10] Inhibition of γ-secretase activity is a direct approach to lowering the production of all Aβ species.[2][3] However, this enzyme also cleaves other substrates, including the Notch receptor, which is crucial for cell-fate decisions. Inhibition of Notch signaling can lead to significant side effects, a major challenge in the clinical development of γ-secretase inhibitors (GSIs).[2][8] To circumvent this, γ-secretase modulators (GSMs) have been developed. These molecules do not block the enzyme's activity but rather allosterically modulate it to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ37, Aβ38) at the expense of the more toxic Aβ42 and Aβ40.[11]

Signaling Pathway of APP Processing and Gamma-Secretase Inhibition

Preclinical Data for Representative Gamma-Secretase Inhibitors

The following tables summarize key preclinical data for Semagacestat, BMS-708163, and RO4929097.

In Vitro Potency and Selectivity

| Compound | Target | Assay System | IC50 | Selectivity (vs. Notch) | Reference |

| Semagacestat (LY450139) | γ-secretase | H4 cells | 4.3 nM (for Aβ) | Not reported | [3] |

| BMS-708163 (Avagacestat) | γ-secretase | Cell-free assay | 0.30 nM (for Aβ40) | 193-fold | [12] |

| RO4929097 | γ-secretase | Cell-free assay | 4 nM | >100-fold | [13] |

In Vivo Efficacy in Animal Models

| Compound | Animal Model | Dose | Route | Effect on Aβ Levels | Reference |

| Semagacestat | Tg2576 mice | Not specified | Oral | Reduced brain Aβ concentrations | [3] |

| BMS-708163 | Rat | 30 mg/kg | Oral | ↓ Plasma Aβ40 by 86%, ↓ Brain Aβ40 by 41% | [12] |

| BMS-708163 | Dog | 2 mg/kg | Oral | Sustained reduction in brain and CSF Aβ40 | [12] |

| RO4929097 | Tumor xenograft models | Not specified | Oral | Potent in vivo efficacy | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of γ-secretase inhibitors.

In Vitro Gamma-Secretase Inhibition Assay (Cell-based)

-

Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human APP are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., BMS-708163) or vehicle control (DMSO).

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ secretion.

-

Sample Collection: The conditioned medium is collected for Aβ quantification.

-

Aβ Quantification: Aβ40 and Aβ42 levels in the medium are measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: IC50 values are calculated by plotting the percentage of Aβ inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

In Vivo Microdialysis for Aβ Measurement in Freely Moving Animals

-

Animal Model: Transgenic mice expressing human APP with familial AD mutations (e.g., Tg2576) are used.

-

Surgical Implantation: A guide cannula for a microdialysis probe is stereotaxically implanted into the hippocampus of anesthetized mice.

-

Recovery: Mice are allowed to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 60 minutes) to establish a baseline of interstitial fluid Aβ levels.

-

Compound Administration: The test compound is administered orally or via intraperitoneal injection.

-

Post-dose Collection: Dialysate collection continues for several hours post-administration to monitor changes in Aβ levels.

-

Aβ Analysis: Aβ concentrations in the dialysate are measured by ELISA or mass spectrometry.

Experimental Workflow for Preclinical Evaluation of a GSI

Challenges and Future Directions

Despite the strong rationale for targeting γ-secretase, the clinical development of GSIs has been challenging. The Phase 3 trials for Semagacestat were halted due to a lack of efficacy and a worsening of cognitive and functional abilities in the treatment group compared to placebo.[11] These outcomes have been attributed to the on-target toxicity from inhibiting Notch and other substrates.[3]

Current research is focused on developing more selective GSIs or GSMs that can spare Notch signaling while effectively reducing the production of toxic Aβ species.[11][14] The development of reliable biomarkers to monitor both the desired effects on Aβ and potential off-target toxicities is also a critical area of investigation.[2]

Conclusion

The modulation of γ-secretase activity remains a promising therapeutic strategy for Alzheimer's disease, rooted in the amyloid cascade hypothesis. While early-generation GSIs like Semagacestat faced setbacks in clinical trials due to toxicity, the lessons learned have spurred the development of more refined approaches, such as Notch-sparing GSIs and GSMs. Preclinical research, employing a range of in vitro and in vivo models, continues to be essential for characterizing the efficacy and safety of these next-generation compounds. While this compound's primary role appears to be in modulating the cholinergic system, the extensive preclinical work on compounds like BMS-708163 provides a robust framework for the continued pursuit of γ-secretase-targeted therapies for Alzheimer's disease.

References

- 1. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The utility of muscarinic agonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic agonists for the treatment of Alzheimer's disease: progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential role of muscarinic agonists in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic Receptors and Alzheimer’s Disease: New Perspectives and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Secretase in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gamma secretase - Proteopedia, life in 3D [proteopedia.org]

- 10. γ-Secretase is a membrane protein complex comprised of presenilin, nicastrin, aph-1, and pen-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

L-687,306: A Technical Review of its Muscarinic Activity and a Discussion of the NMDA Glycine Site for Cognitive Enhancement

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the compound L-687,306, initially queried for its potential in cognitive enhancement. However, a comprehensive review of the scientific literature indicates that L-687,306 is primarily characterized as a muscarinic acetylcholine (B1216132) receptor ligand, not a direct modulator of the NMDA receptor glycine (B1666218) site. Its effects on cognition are framed in the context of having a potentially more favorable side-effect profile compared to other muscarinic antagonists.

This document is therefore structured into two main sections. The first provides a detailed overview of L-687,306, focusing on its established mechanism of action as a muscarinic agent, supported by available preclinical data. The second section provides an in-depth discussion on the NMDA receptor glycine site, a well-established target for cognitive enhancement, to address the user's underlying interest in this therapeutic strategy.

Section 1: L-687,306 - A Functionally Selective Muscarinic Ligand

L-687,306, chemically identified as (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, is an oxadiazole derivative that has been characterized as a high-affinity muscarinic agonist with partial agonist activity at the M1 receptor subtype.[1] Concurrently, it acts as a competitive antagonist at M2 and M3 muscarinic receptors.[1] This functional selectivity suggests a potential for more targeted therapeutic effects compared to non-selective muscarinic agents.

Pharmacological Profile

The primary mechanism of action of L-687,306 is its interaction with muscarinic acetylcholine receptors. It displays a binding profile indicative of a partial agonist.[1] In functional assays, L-687,306 demonstrated partial agonism at muscarinic M1 receptors in the rat ganglion.[1] In contrast, it behaved as a high-affinity competitive antagonist at guinea-pig cardiac M2 and ileal M3 muscarinic receptors.[1]

Studies comparing L-687,306 to the well-known muscarinic antagonist scopolamine (B1681570) have highlighted its distinct profile. L-687,306 was found to be a more effective antagonist of the discriminative and rate-suppressing effects of the muscarinic agonist arecoline (B194364) in rats than scopolamine.[2][3] This suggests that L-687,306 may have a more generalized and surmountable antagonist effect on central muscarinic receptors with potentially fewer direct behavioral effects.[2]

Recent research has also explored the potential of L-687,306 as an antidepressant, with studies indicating it produces antidepressant-like effects in rodent models, comparable to scopolamine, but without the same level of cognitive impairment.[4]

Quantitative Data Summary

| Parameter | Species | Tissue/Assay | Value | Reference |

| Receptor Profile | - | Muscarinic M1 | Partial Agonist | [1] |

| Receptor Profile | Guinea Pig | Cardiac M2 | Competitive Antagonist | [1] |

| Receptor Profile | Guinea Pig | Ileal M3 | Competitive Antagonist | [1] |

| Functional Activity | Rat | Ganglion | Partial Agonist | [1] |

| In vivo effect | Rat | Arecoline-induced bradycardia | Blockade | [2][3] |

| In vivo effect | Rat | Arecoline discrimination | Antagonism | [2][3] |

Experimental Protocols

Arecoline Discrimination in Rats:

-

Subjects: Male rats.[2]

-

Training: Rats were trained to discriminate the stimulus effects of arecoline (1.0 mg/kg) from saline.[2]

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Procedure: A fixed-ratio schedule of reinforcement was used. The lever on which responses were reinforced was contingent on whether arecoline or saline was administered prior to the session.

-

Antagonism Studies: Various doses of L-687,306 or scopolamine were administered prior to different doses of arecoline to determine their ability to block the discriminative stimulus effects of arecoline.[2] Concomitant measures of response rate were also recorded.[2]

Arecoline-Induced Bradycardia in Rats:

-

Subjects: Male rats.[2]

-

Instrumentation: Rats were implanted with telemetry devices for recording heart rate.[2]

-

Procedure: A baseline heart rate was established. Arecoline (10 mg/kg) was administered to induce bradycardia.[2]

-

Antagonism Studies: L-687,306 or scopolamine was administered prior to arecoline to assess their ability to block the bradycardic effect.[2]

Logical Workflow for L-687,306 Evaluation

Caption: Workflow for the preclinical evaluation of L-687,306.

Section 2: The NMDA Receptor Glycine Site - A Target for Cognitive Enhancement

While L-687,306's primary role is not at the NMDA receptor, the glycine modulatory site on this receptor is a significant area of research for cognitive enhancement.[5][6] The N-methyl-D-aspartate (NMDA) receptor is a crucial component of synaptic plasticity, a cellular mechanism underlying learning and memory.[5] For the NMDA receptor to be activated, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to its glycine modulatory site.[7][8]

Mechanism of Action for Cognitive Enhancement

The glycine site of the NMDA receptor is generally not saturated in the brain.[8] This provides a therapeutic window for compounds that can modulate this site to enhance NMDA receptor function. By increasing the availability of a co-agonist or by using a partial agonist at the glycine site, it is possible to potentiate NMDA receptor activity, thereby facilitating long-term potentiation (LTP) and improving cognitive processes.[6]

Antagonists at the glycine site, conversely, can reduce NMDA receptor function and have been investigated for neuroprotective effects in conditions like stroke, although clinical trials have faced challenges.[9][10]

Signaling Pathway

Caption: Simplified signaling pathway of the NMDA receptor glycine site.

Experimental Protocols for Evaluating Glycine Site Modulators

[3H]glycine Binding Assay:

-

Preparation: Membranes from rat telencephalon are prepared.[7]

-

Incubation: Membranes are incubated with [3H]glycine in the presence and absence of competing ligands (e.g., novel glycine site modulators).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is determined by liquid scintillation counting. This assay helps determine the affinity of a compound for the strychnine-insensitive glycine binding site.[7]

Electrophysiological Recordings (Long-Term Potentiation):

-

Preparation: Hippocampal slices are prepared from rodents.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.

-

LTP Induction: A high-frequency stimulation protocol is delivered to the Schaffer collateral pathway to induce LTP.

-

Drug Application: The glycine site modulator is perfused over the slice before, during, or after LTP induction to assess its effect on the magnitude and stability of LTP.

Conclusion

References

- 1. L-687,306: a functionally selective and potent muscarinic M1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Antimuscarinic Antidepressant-like Compounds with Reduced Effects on Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological enhancement of memory or cognition in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA receptor antagonists and glycine site NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-687,306 in Modeling Depression via Muscarinic Acetylcholine Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals